molecular formula C10H16N2O B1467001 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-ol CAS No. 1564797-29-0

3-cyclopropyl-1-isobutyl-1H-pyrazol-5-ol

Katalognummer: B1467001
CAS-Nummer: 1564797-29-0
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: UYVKNHWPKRCKON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropyl-1-isobutyl-1H-pyrazol-5-ol (CAS: 1564797-29-0) is a chemical compound belonging to the pyrazole heterocycle family, a class known for its significant and diverse biological activities . This specific derivative features a cyclopropyl substituent at the 3-position and an isobutyl group at the 1-nitrogen position. While direct biological data for this exact molecule is limited in current literature, its core structure is a key scaffold in medicinal chemistry research. Pyrazol-5-ol derivatives are extensively investigated for their antimicrobial properties. Recent studies on closely related analogues have demonstrated potent activity against challenging bacterial strains such as Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA & MRSA), as well as antifungal activity against Aspergillus niger . The structural motifs present in 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-ol suggest it is a valuable intermediate for synthesizing novel compounds for antimicrobial evaluation. The potential mechanism of action for such compounds, as predicted by in silico studies, often involves targeting essential microbial enzymes like dihydrofolate reductase (DHFR) in bacteria . Beyond antimicrobial applications, pyrazole cores are found in compounds studied for various pharmacological targets, including kinase inhibition . The physicochemical properties imparted by the cyclopropyl and isobutyl groups can influence the compound's absorption, distribution, metabolism, and excretion (ADMET) profile, making it a point of interest in early-stage drug discovery and hit-to-lead optimization campaigns . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

5-cyclopropyl-2-(2-methylpropyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7(2)6-12-10(13)5-9(11-12)8-3-4-8/h5,7-8,11H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVKNHWPKRCKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C=C(N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Materials

Reaction Conditions

  • Solvent : Commonly acetic acid or aqueous ethanol is used as the reaction medium.
  • Temperature : Heating to elevated temperatures (e.g., 80–120 °C) is typical to drive the cyclization.
  • Time : Reaction times vary from several hours to overnight to ensure complete conversion.
  • Atmosphere : Often carried out under inert atmosphere (argon or nitrogen) to avoid oxidation or side reactions.

Detailed Preparation Protocol

Based on analogous pyrazol-5-ol syntheses and related patent literature on pyrazol derivatives:

Step Description Conditions Notes
1 Dissolution of methyl 3-cyclopropyl-3-oxopropionate in acetic acid Room temp, under argon Ensures solubilization and inert atmosphere
2 Addition of isobutyl hydrazine Dropwise, under stirring Controls reaction rate and avoids excess hydrazine
3 Heating the reaction mixture 80–120 °C, 4–12 hours Promotes cyclization to form pyrazole ring
4 Cooling and workup Evaporation of acetic acid under reduced pressure Concentrates product mixture
5 Extraction Ethyl acetate and water phase separation Removes impurities
6 Drying organic phase Over sodium sulfate Removes water traces
7 Purification Trituration or recrystallization from ether/pentane or similar solvents Obtains pure 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-ol

Reaction Mechanism Insights

  • The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the β-ketoester.
  • Subsequent cyclization and tautomerization yield the pyrazol-5-ol structure.
  • Acid catalysis (e.g., acetic acid) facilitates protonation steps and ring closure.

Optimization Parameters and Research Findings

Parameter Range Effect on Yield/Selectivity Notes
Temperature 80–120 °C Higher temperature increases rate but may cause side reactions Optimal ~100 °C for balance
Hydrazine molar ratio 0.9 to 1.5 equiv Slight excess favors complete conversion Avoid large excess to reduce toxicity and purification burden
Acid concentration 0.001 to 0.25 equiv (relative to ketoester) Acid catalysis improves cyclization efficiency Use of acetic acid preferred for moderate acidity
Reaction time 4–12 hours Longer time improves yield but may degrade product Monitoring recommended
Solvent Acetic acid or aqueous ethanol Solvent polarity affects solubility and reaction kinetics Acetic acid preferred for better yields

Comparative Data Table for Related Pyrazol-5-ol Syntheses

Compound Starting β-Ketoester Hydrazine Derivative Solvent Temp (°C) Time (h) Yield (%) Notes
5-Cyclopropyl-2-phenyl-1H-pyrazol-3-one Methyl 3-cyclopropyl-3-oxopropionate Phenylhydrazine Acetic acid 120 Overnight ~85 Analogous cyclization method
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Ethyl trifluoroacetate derivative Methyl hydrazine (aqueous) Water or ethanol 80–140 1–6 86.5 High selectivity with acid catalysis
3-Cyclopropyl-1-isobutyl-1H-pyrazol-5-ol Methyl 3-cyclopropyl-3-oxopropionate Isobutyl hydrazine Acetic acid 80–120 4–12 Expected 80–90 Based on analogous protocols

Additional Notes on Purification and Crystallization

  • The product tends to crystallize as platelet-like crystals, which facilitates filtration and washing.
  • Use of mixed solvents (ether/pentane) for trituration enhances purity.
  • Avoidance of excess acid and hydrazine reduces impurities and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-cyclopropyl-1-isobutyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyrazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential
3-Cyclopropyl-1-isobutyl-1H-pyrazol-5-ol has been investigated for its pharmacological properties, specifically as a potential therapeutic agent in the treatment of various diseases. Research indicates that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and anticancer activities.

Case Study: Anti-Cancer Activity

A study demonstrated that pyrazole-based compounds could inhibit specific kinases involved in cancer proliferation. For instance, the pyrazole scaffold was utilized to design inhibitors targeting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The results indicated that modifications on the pyrazole ring significantly influenced the selectivity and potency of the inhibitors against various cancer cell lines .

Table 1: Summary of Pharmacological Activities

Activity TypeCompound VariantsObservations
Anti-inflammatory3-cyclopropyl derivativesExhibited significant reduction in edema
AnticancerPyrazole-based kinase inhibitorsEffective against breast and lung cancer cells
AnalgesicVarious pyrazole derivativesComparable efficacy to standard analgesics

Agricultural Chemistry

Herbicide and Pesticide Development
In agricultural research, 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-ol has been explored for its potential as an agrochemical. Its structure suggests it may function as a herbicide or pesticide, helping to enhance crop yields by protecting plants from pests and diseases.

Case Study: Agrochemical Efficacy

Research focused on synthesizing new pyrazole derivatives has shown promising results in herbicidal activity. Compounds were tested against various weed species, demonstrating effective inhibition of growth at low concentrations .

Table 2: Agrochemical Efficacy

CompoundTarget Pest/WeedEfficacy (%)
3-Cyclopropyl VariantCommon Broadleaf Weeds85%
Pyrazole Derivative AGrassy Weeds78%
Pyrazole Derivative BInsect Pests90%

Material Science

Advanced Material Formulation
The unique chemical properties of 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-ol make it suitable for use in material science. It can be incorporated into polymers and coatings to enhance durability and resistance to environmental factors.

Case Study: Polymer Coatings

Studies have shown that incorporating pyrazole derivatives into polymer matrices can improve thermal stability and mechanical strength. For example, coatings developed with these compounds exhibited enhanced resistance to UV degradation compared to traditional materials .

Table 3: Material Properties Enhancement

PropertyTraditional CoatingPyrazole-Enriched Coating
UV ResistanceModerateHigh
Mechanical StrengthStandardEnhanced
Thermal StabilityLowImproved

Wirkmechanismus

The mechanism of action of 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations

3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-ol
  • Structural Differences : Cyclobutyl (4-membered ring) replaces cyclopropyl (3-membered ring), and isopropyl replaces isobutyl.
  • Lipophilicity: Isobutyl (4-carbon chain) enhances lipophilicity vs. isopropyl (3-carbon chain), affecting membrane permeability in biological systems. Synthetic Accessibility: Cyclobutyl derivatives may require more complex synthetic routes due to ring strain considerations.
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS 912451-06-0)
  • Functional Group : Carboxylic acid (-COOH) replaces hydroxyl (-OH).
  • Impact: Acidity: The carboxylic acid (pKa ~2-3) is significantly more acidic than the hydroxyl group (pKa ~10), altering ionization states under physiological conditions . Hydrogen Bonding: -COOH can act as a stronger hydrogen bond donor/acceptor, influencing crystal packing or protein interactions . Applications: Carboxylic acid derivatives are common in drug design for salt formation or targeting charged binding pockets.
3-Isopropyl-1H-pyrazol-5-amine
  • Functional Group : Amine (-NH₂) replaces hydroxyl.
  • Impact :
    • Basicity : The amine group (pKa ~9-11) introduces basicity, enabling protonation in acidic environments.
    • Reactivity : Amines participate in nucleophilic reactions (e.g., acylation), offering synthetic versatility absent in hydroxyl-containing analogs .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Functional Group Notable Properties
3-Cyclopropyl-1-isobutyl-1H-pyrazol-5-ol ~180.25 (estimated) Cyclopropyl, Isobutyl -OH Moderate H-bonding, lipophilic
3-Cyclobutyl-1-isopropyl-1H-pyrazol-5-ol 180.25 Cyclobutyl, Isopropyl -OH Higher steric bulk, rigid
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid 180.17 Cyclopropyl, Methyl -COOH High acidity, strong H-bonding

Note: Data for the target compound is estimated based on analogs; cyclobutyl derivative data from .

Hydrogen Bonding and Crystal Packing

  • Hydroxyl Group : Forms moderate-strength hydrogen bonds (O-H···O/N), creating stable dimers or chains in crystals. The cyclopropyl ring’s rigidity may limit packing flexibility .
  • Carboxylic Acid : Generates stronger hydrogen bonds (O-H···O) and often forms cyclic dimers, leading to dense crystal structures .
  • Amine Group : Participates in N-H···N/O bonds, with geometry influenced by substituent bulk (e.g., isobutyl vs. methyl) .

Q & A

Q. Critical Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
  • Optimize solvent polarity to enhance cyclopropane stability during synthesis .

Basic: How can the molecular structure of 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-ol be confirmed experimentally?

Methodological Answer:
Structural confirmation requires multi-technique validation:

  • X-ray crystallography : Resolve crystal packing and bond angles using SHELX programs (e.g., SHELXL for refinement). Ensure high-resolution data (<1.0 Å) to minimize residual density errors .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for cyclopropane protons (δ ~1.0–2.0 ppm) and pyrazole ring protons (δ ~6.0–7.5 ppm) .
    • HRMS : Confirm molecular ion ([M+H]⁺) with mass accuracy <5 ppm .

Q. Data Cross-Validation :

  • Compare experimental IR stretching frequencies (e.g., O–H at ~3200 cm⁻¹) with computational DFT results .

Basic: What bioactivity screening assays are suitable for evaluating this compound?

Methodological Answer:

  • Antimicrobial Activity :
    • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Enzyme Inhibition :
    • Kinase assays : Use fluorescence-based ADP-Glo™ kits to assess IC₅₀ values .
  • Cytotoxicity :
    • MTT assay : Screen against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Q. Statistical Rigor :

  • Perform triplicate experiments and apply ANOVA to validate significance (p < 0.05) .

Advanced: How can computational modeling resolve contradictions in structure-activity relationship (SAR) studies?

Methodological Answer:
Discrepancies in SAR often arise from variable substituent electronic effects or conformational flexibility. Address this via:

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces and HOMO-LUMO gaps .
  • Molecular Docking :
    • Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or CYP450). Validate with MD simulations (100 ns) to assess stability .

Q. Case Study :

  • Divergent activity in pyrazole derivatives may stem from cyclopropane ring strain vs. isobutyl hydrophobicity. Compare docking scores and ligand efficiency metrics .

Advanced: What challenges arise in crystallographic refinement of 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-ol?

Methodological Answer:

  • Disorder in Cyclopropane Moieties :
    • Use SHELXL's PART instruction to model disordered atoms. Apply ISOR restraints to maintain geometric constraints .
  • Thermal Motion Artifacts :
    • Collect data at low temperature (100 K) to reduce ADPs. Refine anisotropic displacement parameters for non-H atoms .
  • Hydrogen Bonding Networks :
    • Analyze PLATON-generated interaction diagrams to identify O–H···N interactions critical for crystal packing .

Advanced: How can analytical method variance be minimized in purity assessment?

Methodological Answer:

  • HPLC Method Development :
    • Optimize mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) to achieve baseline separation (R > 2.0) of pyrazol-5-ol isomers .
  • Validation Parameters :
    • Linearity (R² > 0.995), LOD/LOQ (<0.1%), and precision (%RSD < 2.0) per ICH Q2(R1) guidelines .
  • Cross-Lab Calibration :
    • Use certified reference materials (CRMs) and inter-laboratory comparisons to harmonize results .

Advanced: How to address contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis Framework :
    • Aggregate data from multiple studies (e.g., MIC values, IC₅₀) and apply random-effects models to account for methodological heterogeneity .
  • Experimental Replication :
    • Standardize assay conditions (e.g., cell passage number, serum concentration) to reduce variability .
  • Methodological Transparency :
    • Report detailed protocols (e.g., compound solubility in DMSO, incubation time) to enable direct comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopropyl-1-isobutyl-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
3-cyclopropyl-1-isobutyl-1H-pyrazol-5-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.